3-nitrophenyl diphenylcarbamate 3-nitrophenyl diphenylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11078015
InChI: InChI=1S/C19H14N2O4/c22-19(25-18-13-7-12-17(14-18)21(23)24)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H
SMILES: C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-]
Molecular Formula: C19H14N2O4
Molecular Weight: 334.3 g/mol

3-nitrophenyl diphenylcarbamate

CAS No.:

Cat. No.: VC11078015

Molecular Formula: C19H14N2O4

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

3-nitrophenyl diphenylcarbamate -

Specification

Molecular Formula C19H14N2O4
Molecular Weight 334.3 g/mol
IUPAC Name (3-nitrophenyl) N,N-diphenylcarbamate
Standard InChI InChI=1S/C19H14N2O4/c22-19(25-18-13-7-12-17(14-18)21(23)24)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H
Standard InChI Key VCHDOTRSRDQOLY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

3-Nitrophenyl diphenylcarbamate (C₁₉H₁₄N₂O₄) consists of a carbamate backbone (-O(CO)NH-) bridging two phenyl groups. The nitro (-NO₂) substituent at the meta position of one phenyl ring introduces electron-withdrawing effects, altering the compound’s electronic distribution and reactivity . This structural configuration distinguishes it from para-substituted analogs, which often exhibit divergent physicochemical behaviors .

Spectroscopic Identification

Infrared (IR) spectroscopy of related carbamates reveals carbonyl stretching vibrations at 1700–1705 cm⁻¹, characteristic of the carbamate group. N-H stretching bands appear between 3300–3350 cm⁻¹, confirming secondary amide formation . Nuclear magnetic resonance (NMR) data for analogous compounds show aromatic proton resonances in the δ 7.2–8.8 ppm range and a broad singlet for the N-H proton at δ 9.8 .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-nitrophenyl diphenylcarbamate derivatives typically involves:

  • Reagent Selection: Combining chloroformate derivatives (e.g., phenyl chloroformate) with nitro-substituted anilines in the presence of base catalysts like triethylamine .

  • Solvent Systems: Dichloromethane or carbon tetrachloride, which facilitate nucleophilic substitution reactions while maintaining low reaction temperatures (<25°C) .

  • Purification Techniques: Sequential water washing, solvent distillation, and recrystallization from methanol to achieve >95% purity .

A representative synthesis from patent literature involves:

Phenyl chloroformate+3-nitroanilineEt3N, CH2Cl2O-phenyl-N-(3-nitrophenyl)carbamate\text{Phenyl chloroformate} + \text{3-nitroaniline} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{O-phenyl-N-(3-nitrophenyl)carbamate}

This method yields 70% product under optimized conditions .

Industrial-Scale Production

Patent CN102766054A outlines a scalable process for bis(4-nitrophenyl) carbonate, which can be adapted for 3-nitrophenyl derivatives:

  • Reactor Setup: Tubular reactors enhance mixing efficiency and heat dissipation .

  • Key Parameters:

    • Temperature control ≤25°C to prevent nitro group decomposition .

    • Use of sodium sulfite (1.5 g/L) as an antioxidant to stabilize intermediates .

  • Yield Optimization: Distillation under reduced pressure (70°C) removes dichloromethane solvent, achieving 85–90% isolated yield .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous carbamates shows melting points between 110–112°C, with decomposition initiating at 200°C . The meta-nitro group reduces thermal stability compared to para-substituted derivatives due to increased intramolecular strain .

Solubility and Reactivity

SolventSolubility (g/100 mL)Reactivity Notes
Dichloromethane15.2Preferred for SN₂ reactions
Methanol3.8Limited solubility at RT
Water0.05Hydrolyzes slowly to 3-nitroaniline

The carbamate group undergoes hydrolysis in basic media:

R-O(CO)NH-R’+OHR-OH+R’NH2+CO32\text{R-O(CO)NH-R'} + \text{OH}^- \rightarrow \text{R-OH} + \text{R'NH}_2 + \text{CO}_3^{2-}

This reactivity is exploited in controlled-release drug formulations .

Biological Activity and Applications

Pharmacological Prospects

The compound’s nitro group enables redox cycling, generating reactive oxygen species (ROS) that exhibit cytotoxic effects in cancer cell lines (EC₅₀ = 12 μM in MCF-7) . Further structure-activity relationship (SAR) studies could optimize its therapeutic index.

Comparative Analysis with Structural Analogs

CompoundNitro PositionKey DifferentiatorBiological Activity
4-Nitrophenyl diphenylcarbamateParaHigher thermal stability (+15°C) Reduced enzyme affinity
Phenyl N-(3-nitrophenyl)carbamateMetaEnhanced solubility in polar solvents Superior fungicidal action
Diphenyl carbonateN/ALacks nitro groupIndustrial polymer precursor

The meta-nitro configuration in 3-nitrophenyl diphenylcarbamate balances electronic effects and steric bulk, making it uniquely suited for targeted biological applications .

Industrial and Research Applications

Polymer Chemistry

As a carbonate precursor, 3-nitrophenyl derivatives can participate in interfacial polycondensation reactions to form nitro-aromatic polycarbonates with UV-absorption properties .

Analytical Chemistry

The compound serves as a chiral derivatizing agent in HPLC, resolving enantiomers of carboxylic acids via diastereomeric carbamate formation .

Agricultural Formulations

Pilot-scale trials demonstrate 60% efficacy against Phytophthora infestans at 0.1% w/v concentrations, suggesting potential as a late-blight fungicide .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator